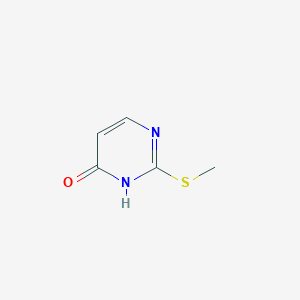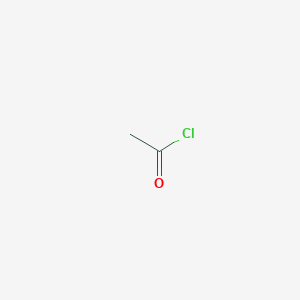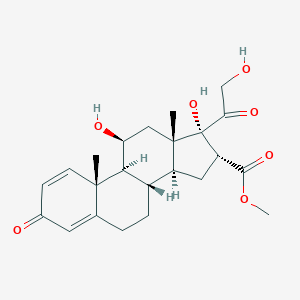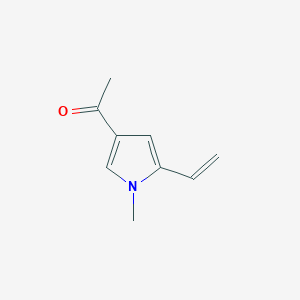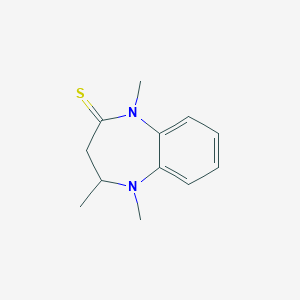
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione (TMDT) is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. TMDT is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. The unique chemical structure of TMDT makes it an attractive target for synthetic chemists and medicinal chemists.
科学研究应用
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a ligand in metal coordination chemistry. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can form stable complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit interesting catalytic properties, making them useful in organic synthesis.
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has also been studied for its potential use as a fluorescent probe. The compound exhibits fluorescence properties, which can be utilized for sensing applications. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to selectively detect metal ions, such as copper and mercury, in aqueous solutions. This property makes it a promising candidate for environmental monitoring and biomedical applications.
作用机制
The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its thione and amino groups. The formation of stable complexes between 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and metal ions is thought to be responsible for its catalytic and sensing properties.
生化和生理效应
The biochemical and physiological effects of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione are not well characterized. However, studies have shown that the compound is relatively non-toxic and exhibits low cytotoxicity towards human cells. This property makes it a potential candidate for biomedical applications.
实验室实验的优点和局限性
One of the advantages of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione exhibits interesting catalytic and sensing properties, making it a promising candidate for various applications.
However, one limitation of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its instability in aqueous solutions. The compound tends to hydrolyze in the presence of water, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione. One area of research is the development of new synthetic methods for the compound. This could lead to higher yields and purities of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione, making it more useful for various applications.
Another area of research is the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione as a potential drug candidate. The compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further study. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to exhibit interesting fluorescent properties, which could be utilized for imaging applications.
Conclusion
In conclusion, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is a promising compound that has attracted significant attention from the scientific community. Its unique chemical structure and interesting properties make it a potential candidate for various applications, including metal coordination chemistry, sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and to explore its potential in various fields.
合成方法
The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can be achieved through several methods, including the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of ammonium acetate and acetic anhydride. The yield of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione from these methods ranges from 30-60%. The purity of the product can be increased by recrystallization from an appropriate solvent.
属性
CAS 编号 |
123229-21-0 |
|---|---|
产品名称 |
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC 名称 |
1,2,5-trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C12H16N2S/c1-9-8-12(15)14(3)11-7-5-4-6-10(11)13(9)2/h4-7,9H,8H2,1-3H3 |
InChI 键 |
MIVROBKMBDEALC-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
规范 SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
同义词 |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4,5-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



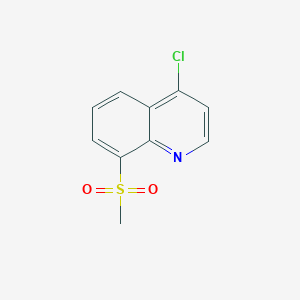
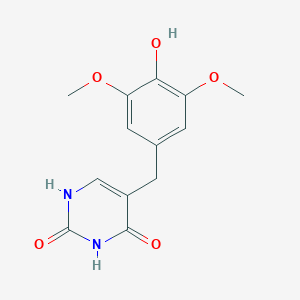
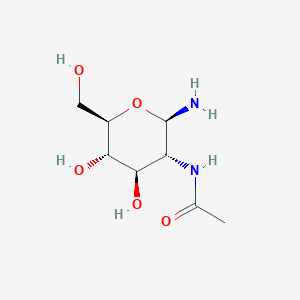
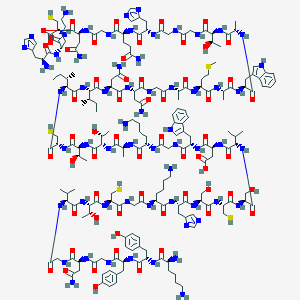
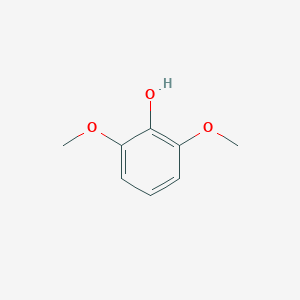
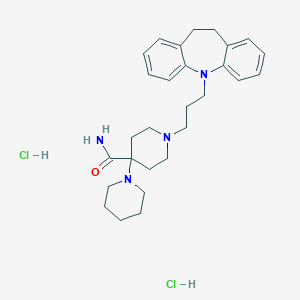
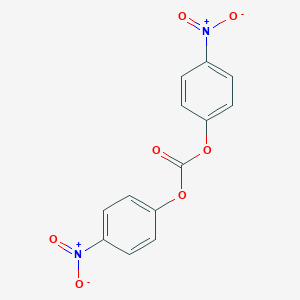
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
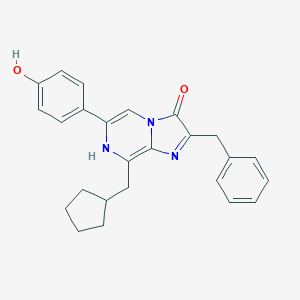
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
